

Boc-PEG4-sulfone-PEG4-Boc applications in antibody-drug conjugates (ADCs)

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Compound of Interest

Compound Name: *Boc-PEG4-sulfone-PEG4-Boc*

Cat. No.: *B15574971*

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Application Notes: Boc-PEG4-sulfone-PEG4-Boc in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. An ideal linker must be stable in systemic circulation and facilitate the efficient release of the payload at the tumor site. The **Boc-PEG4-sulfone-PEG4-Boc** linker is a novel, bifunctional linker designed to meet these stringent requirements.

This linker incorporates two polyethylene glycol (PEG) spacers (PEG4) to enhance hydrophilicity, which can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[1] The central bis-sulfone group enables site-specific conjugation to cysteine residues within the antibody, leading to a homogenous drug-to-antibody ratio (DAR) and improved stability compared to traditional maleimide-based linkers.[2] The terminal tert-butyloxycarbonyl (Boc) protecting groups allow for a modular and controlled synthesis of the drug-linker complex prior to antibody conjugation.[3]

These application notes provide a comprehensive overview of the use of the **Boc-PEG4-sulfone-PEG4-Boc** linker in the development of ADCs, including detailed protocols for synthesis, conjugation, and characterization.

Linker Structure and Properties

The **Boc-PEG4-sulfone-PEG4-Boc** linker is a symmetric molecule featuring a central bis-sulfone core flanked by two PEG4 chains, each terminated with a Boc-protected amine.

Key Features:

- **Bis-sulfone Core:** Acts as a highly reactive bis-alkylation reagent that specifically targets the two cysteine thiols generated from the reduction of a disulfide bridge in the antibody. This "re-bridging" of the disulfide bond with a stable three-carbon bridge enhances the stability of the ADC.[2]
- **PEG4 Spacers:** The hydrophilic PEG chains improve the solubility and biocompatibility of the ADC, potentially leading to a better pharmacokinetic profile and reduced immunogenicity.[1][4]
- **Boc-Protected Termini:** The acid-labile Boc groups provide orthogonal protection of the terminal amines, allowing for a stepwise and controlled synthesis of the linker-payload construct before conjugation to the antibody.[3][5]

Proposed Mechanism of Action for an ADC Utilizing a Sulfone-Based Linker

An ADC utilizing a **Boc-PEG4-sulfone-PEG4-Boc** derived linker and a microtubule inhibitor payload, such as Monomethyl Auristatin E (MMAE), would follow a targeted delivery mechanism.

- **Circulation and Targeting:** The ADC circulates in the bloodstream, with the stable sulfone linkage preventing premature payload release.[6] The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
- **Internalization:** Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.[7]

- **Lysosomal Trafficking and Payload Release:** The internalized complex is trafficked to the lysosome. Inside the lysosome, the antibody is degraded by proteases, leading to the release of the linker-payload conjugate. If a cleavable moiety (e.g., a cathepsin-cleavable peptide) is incorporated between the sulfone linker and the payload during synthesis, the payload will be released in its active form.[\[3\]](#)
- **Cytotoxicity:** The released payload, for instance, MMAE, can then bind to its intracellular target. MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[\[8\]](#)[\[9\]](#)

Data Presentation

The following tables summarize hypothetical but representative data for an ADC constructed using a PEG-sulfone linker technology. These values are based on typical results observed for site-specifically conjugated ADCs with hydrophilic linkers.

Table 1: Physicochemical and In Vitro Stability Data

| Parameter | Value | Method |
|---|-------|--|
| Average Drug-to-Antibody Ratio (DAR) | 3.9 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% Intact ADC after 7 days) | >95% | LC-MS |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Antigen Expression | IC50 (nM) |
|--------------------|--------------------|-----------|
| Cancer Cell Line A | High | 0.5 |
| Cancer Cell Line B | Low | 50 |
| Normal Cell Line | Negative | >1000 |

Experimental Protocols

Protocol 1: Synthesis of Payload-Linker Construct

This protocol outlines a hypothetical, two-step synthesis to attach a payload to the **Boc-PEG4-sulfone-PEG4-Boc** linker. This example assumes the payload has a suitable amine-reactive group.

Materials:

- **Boc-PEG4-sulfone-PEG4-Boc**
- Payload with an amine-reactive functional group (e.g., NHS ester)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- HPLC for purification

Procedure:

- Boc Deprotection (Step 1):
 - Dissolve **Boc-PEG4-sulfone-PEG4-Boc** in a solution of 20% TFA in DCM.
 - Stir the reaction at room temperature for 1-2 hours.

- Monitor the reaction by TLC or LC-MS to confirm the removal of one Boc group.
- Evaporate the solvent and TFA under reduced pressure to obtain the mono-deprotected linker.
- Payload Conjugation (Step 2):
 - Dissolve the mono-deprotected linker and the amine-reactive payload (1.2 equivalents) in anhydrous DMF.
 - Add DIPEA (3 equivalents) to the solution to act as a base.
 - Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
 - Monitor the reaction by LC-MS.
 - Purify the resulting payload-linker construct by reverse-phase HPLC.
 - Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody Reduction and ADC Conjugation

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation with the payload-linker construct.

Materials:

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
- Payload-linker construct from Protocol 1
- Desalting columns
- Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

Procedure:

- Antibody Reduction:
 - To the mAb solution (e.g., 5 mg/mL), add a calculated amount of TCEP solution to achieve a final molar excess of TCEP (e.g., 2-5 equivalents per disulfide bond to be reduced).
 - Incubate at 37°C for 1-2 hours.[\[10\]](#)
 - Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
- ADC Conjugation:
 - Immediately after desalting, add the payload-linker construct (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the payload-linker is 5-10 fold over the antibody.
 - Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.[\[11\]](#)
 - The reaction can be quenched by adding an excess of N-acetylcysteine.
 - Purify the ADC from unreacted payload-linker and other small molecules using a desalting column or size-exclusion chromatography.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Materials:

- Purified ADC
- HIC column (e.g., Butyl-NPR)
- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
- Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
- HPLC system with UV detector

Procedure:

- Equilibrate the HIC column with Mobile Phase A.
- Inject the ADC sample.
- Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).[\[12\]](#)
- Monitor the absorbance at 280 nm.
- Integrate the peak areas for the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.).
- Calculate the average DAR using the following formula: Average DAR = $\Sigma (\% \text{ Peak Area of each species} \times \text{DAR of that species}) / \Sigma (\% \text{ Peak Area of all species})$

Protocol 4: In Vitro Plasma Stability Assessment by LC-MS

Materials:

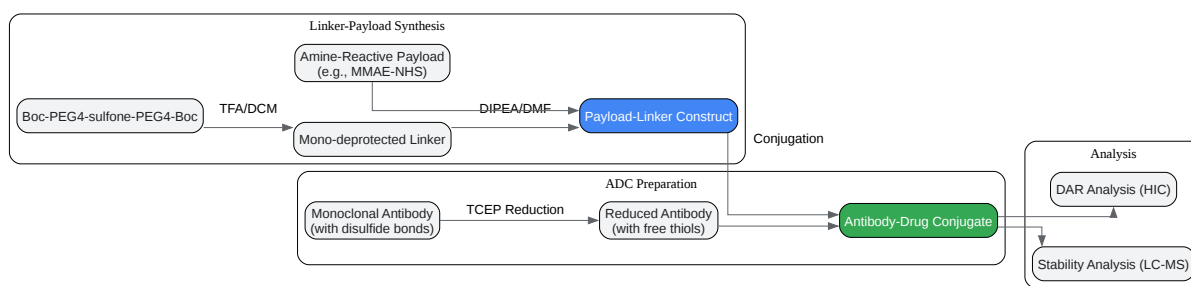
- Purified ADC
- Human or mouse plasma
- Incubator at 37°C
- LC-MS system

Procedure:

- Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.[\[13\]](#)[\[14\]](#)
- At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma-ADC mixture.
- Process the sample to isolate the ADC (e.g., using protein A affinity capture).

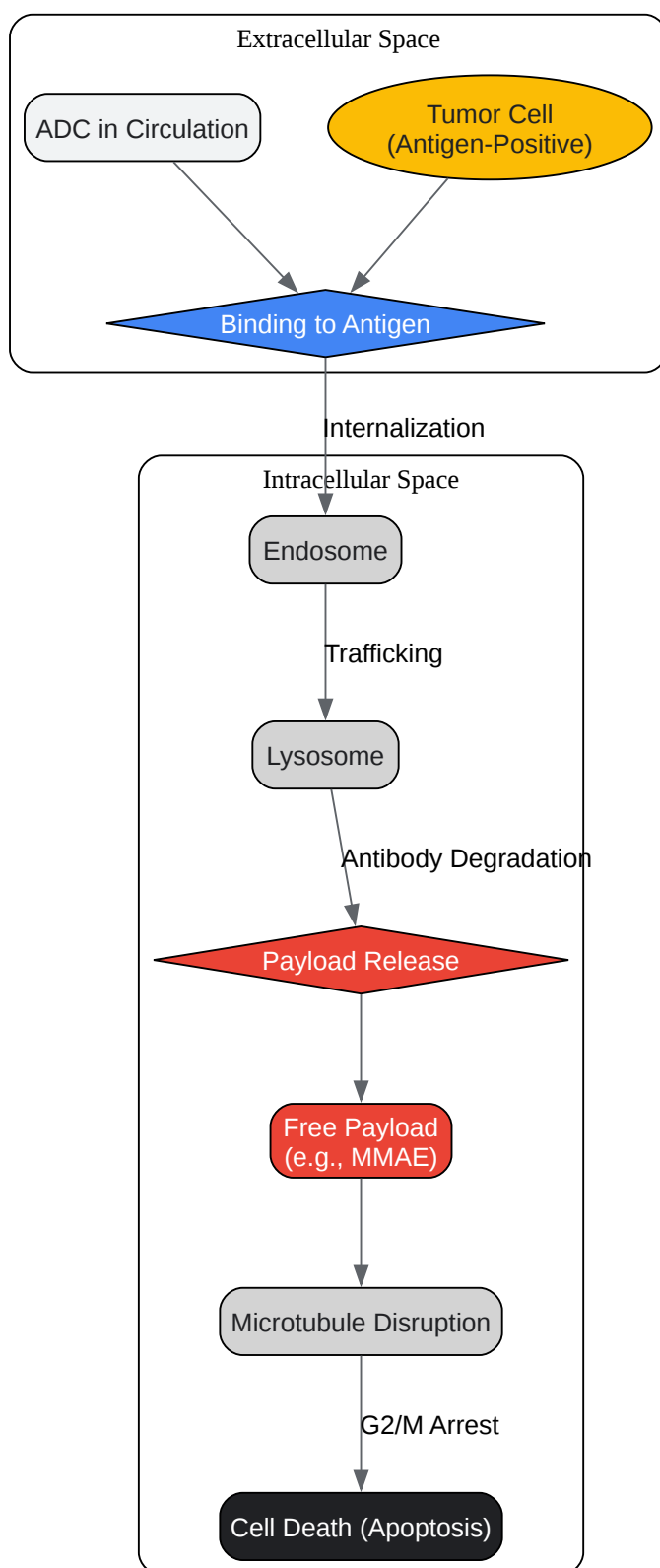
- Analyze the intact ADC by LC-MS to determine the amount of remaining conjugated antibody.
- Calculate the percentage of intact ADC at each time point relative to the 0-hour time point.

Visualizations



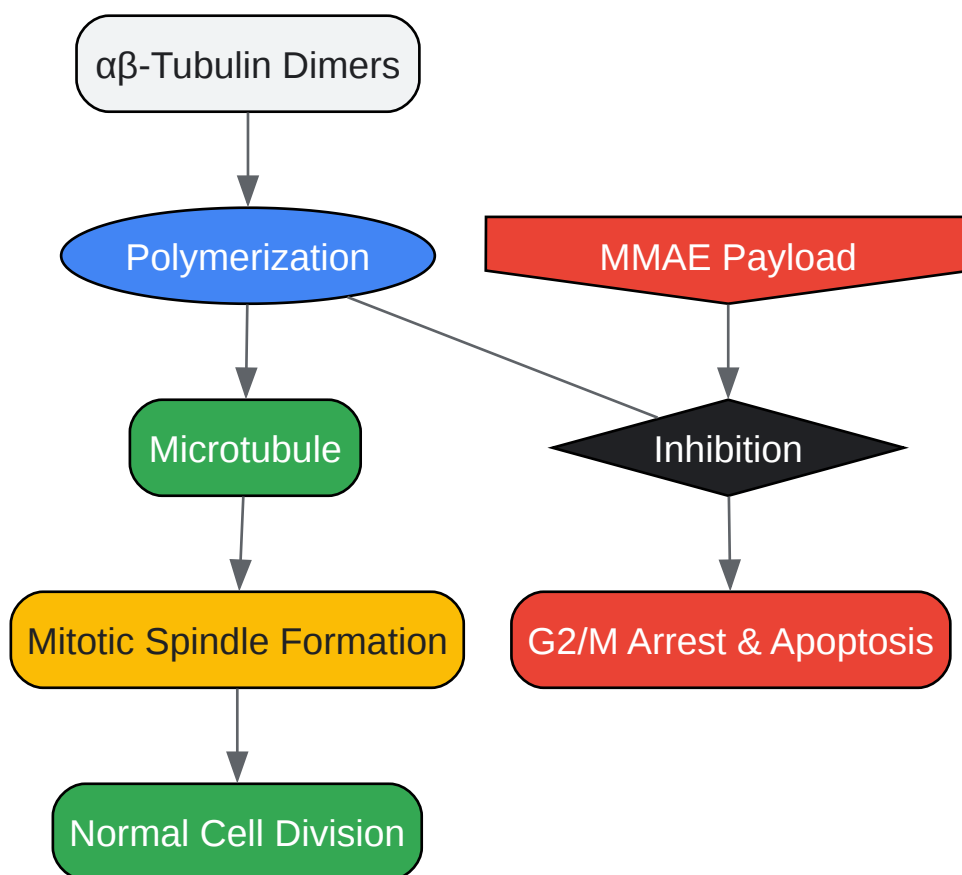
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Caption: Experimental workflow for ADC synthesis and analysis.



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Caption: Mechanism of action for a microtubule inhibitor ADC.



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Caption: MMAE inhibits tubulin polymerization, leading to apoptosis.

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